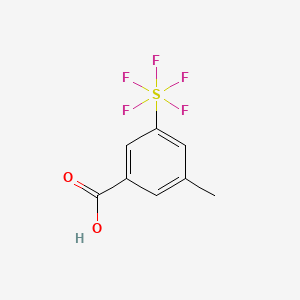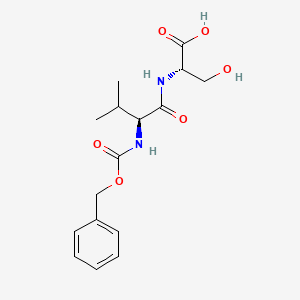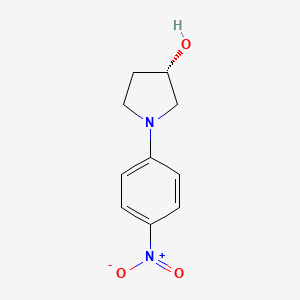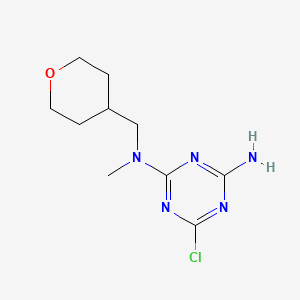
3-Methyl-5-(pentafluorosulfur)benzoic acid
Descripción general
Descripción
“3-Methyl-5-(pentafluorosulfur)benzoic acid” is a chemical compound with the CAS Number: 1448317-68-7 . It has a molecular weight of 262.2 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H7F5O2S . For more detailed structural information, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Catalysis and Metal-Organic Frameworks (MOFs)
Research demonstrates the synthesis of novel porous Zn-MOFs using benzoic acid derivatives as ligands, showing their potential in catalysis, specifically in the catalytic reduction of nitrophenol, and in the creation of composites with enhanced catalytic efficiency and unique luminescence properties (Wu et al., 2017). These frameworks underline the role of benzoic acid derivatives in developing materials with significant applications in catalysis and materials science.
Synthesis of Derivatives
The synthesis of pentafluorosulfanyl benzoic acid derivatives has been explored, starting from nitro-derivatives, showcasing a methodology for producing high-yield benzoic acid derivatives (Zarantonello et al., 2007). This research indicates the flexibility and utility of benzoic acid cores in synthesizing novel compounds with potential applications across various chemical domains.
Radiotracer Development
In the field of radiotracer development, research focused on synthesizing carbon-11-labeled CK1 inhibitors using benzoic acid derivatives highlights the utility of these compounds in medical imaging, particularly for Alzheimer's disease (Gao et al., 2018). This underscores the importance of benzoic acid derivatives in developing diagnostic tools for neurodegenerative diseases.
Stress Tolerance in Plants
A study on benzoic acid and its derivatives, including their role in inducing multiple stress tolerance in plants, presents an intriguing application of benzoic acid in agriculture. It suggests that the benzoic acid moiety is central to the bioactivity of these compounds in enhancing plant resilience to environmental stressors (Senaratna et al., 2004).
Chemical Synthesis and Functionalization
The role of benzoic acid derivatives in chemical synthesis and functionalization is further emphasized by research on molybdenum(0) coordination of benzene derivatives, revealing the influence of substituents like the CF3 group on metal-arene bond strength and synthetic precursor utility for functionalized cyclohexadienes (Myers et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
Benzoic acid, a structurally similar compound, is known to bind to amino acids in the body . It’s possible that 3-Methyl-5-(pentafluorosulfur)benzoic acid might interact with similar targets.
Mode of Action
If this compound behaves like benzoic acid, it might bind to amino acids, leading to changes in protein structure and function .
Biochemical Pathways
Benzoic acid is known to be involved in the glycine conjugation pathway, where it is conjugated to glycine in the liver and excreted as hippuric acid . A similar pathway might be affected by this compound.
Pharmacokinetics
Benzoic acid is known to be metabolized in the liver and excreted in the urine . Similar processes might occur with this compound.
Result of Action
Changes in protein structure and function could potentially result from the compound’s interaction with amino acids .
Propiedades
IUPAC Name |
3-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2S/c1-5-2-6(8(14)15)4-7(3-5)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPCCNJMXXYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1448317-68-7 | |
| Record name | Sulfate(1-), (3-carboxylato-5-methylphenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448317-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)


![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)
![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)
![Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456192.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)
![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)
![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)
![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)
![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

